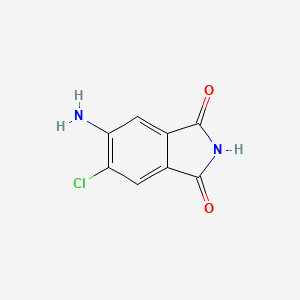

5-Amino-6-chloroisoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-chloroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKKTRRHCGJXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1N)Cl)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384191 | |

| Record name | 5-AMINO-6-CHLOROISOINDOLINE-1,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5566-48-3 | |

| Record name | 5-AMINO-6-CHLOROISOINDOLINE-1,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 6 Chloroisoindoline 1,3 Dione and Its Structural Analogues

Precursor-Based Synthetic Routes to the 5-Amino-6-chloroisoindoline-1,3-dione Core

A common and versatile approach to synthesizing complex isoindoline-1,3-diones involves the initial preparation of a specifically substituted precursor, typically a phthalic anhydride (B1165640) or phthalic acid derivative. This precursor, containing the desired substituents on the benzene (B151609) ring, is then converted to the final isoindoline-1,3-dione.

Synthesis via Substituted Phthalic Anhydride Derivatives

The reaction between a substituted phthalic anhydride and an amino-containing compound is a cornerstone for the synthesis of N-substituted isoindoline-1,3-diones. researchgate.netsphinxsai.com The synthesis of the target molecule, this compound, would likely proceed from 4-amino-5-chlorophthalic anhydride. The preparation of such a precursor can be inferred from established methods for synthesizing related compounds. For instance, a patented method describes the preparation of chlorophthalic anhydride from nitrophthalic acid. google.com This process involves high-pressure hydrogenation to yield aminophthalic acid, followed by a diazotization reaction and subsequent chlorination to give chlorophthalic acid, which is then dehydrated to the anhydride. google.com

Once the requisite substituted phthalic anhydride is obtained, it can be reacted with a source of ammonia (B1221849) or a primary amine to form the imide ring. mdpi.comresearchgate.net The reaction conditions can be varied, with many procedures involving refluxing in solvents like acetic acid. sphinxsai.comrsc.org

Table 1: Examples of Isoindoline-1,3-dione Synthesis from Phthalic Anhydride Derivatives

| Phthalic Anhydride Derivative | Amine/Reagent | Solvent/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Phthalic anhydride | Amino acids (e.g., Glycine (B1666218), Alanine) | Glacial Acetic Acid, Reflux | 2 hours | 66.8–95.8% | rsc.org |

| Phthalic anhydride | Amino acids | Silica (B1680970) gel, Microwave (900W), Solvent-free | Appropriate time | Not specified | rsc.org |

| Phthalic anhydride | Heterocyclic amines | Acetic Acid, Reflux | 4 hours | Satisfactory | sphinxsai.com |

| Phthalic anhydride | 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | Glacial Acetic Acid, Reflux | 5 hours | 67% | mdpi.com |

| Phthalic anhydride | Urea (B33335) | Fusion at 140 °C | Not specified | Not specified | nih.gov |

Approaches from Halogenated Phthalic Acid Precursors

An alternative to using phthalic anhydride derivatives is to start from substituted phthalic acids. sphinxsai.com For the synthesis of this compound, the corresponding precursor would be 4-amino-5-chlorophthalic acid. The synthesis of halogenated and aminated phthalic acids has been documented. One patent describes a process for preparing 3-amino-4-hydroxyphthalic acid, demonstrating methods for introducing functional groups onto the phthalic acid core. google.com Another patent details the preparation of chlorophthalic acid monosodium salt via the chlorination of phthalic anhydride in an aqueous medium. patsnap.com

The general method involves the cyclocondensation of the substituted o-phthalic acid with an appropriate amino acid or amine source. sphinxsai.com This reaction is typically performed by heating the reactants in a high-boiling point solvent such as glacial acetic acid, which also acts as a condensation agent. sphinxsai.com

Table 2: Synthesis of N-Phthalimide Amino Acids from Phthalic Acid

| Amino Acid | Solvent/Conditions | Yield | Reference |

|---|---|---|---|

| Glycine | Glacial Acetic Acid, Oil bath (170-180°C) | 87.1% | sphinxsai.com |

| L-Alanine | Glacial Acetic Acid, Oil bath (170-180°C) | 81.4% | sphinxsai.com |

| L-Phenylalanine | Glacial Acetic Acid, Oil bath (170-180°C) | 75.2% | sphinxsai.com |

| L-Valine | Glacial Acetic Acid, Oil bath (170-180°C) | 69.3% | sphinxsai.com |

Multi-step Chemical Pathways for Isoindoline-1,3-dione Analogues

The synthesis of structurally complex isoindoline-1,3-dione analogues often requires multi-step pathways. researchgate.net These routes allow for the careful introduction of various functional groups. A common strategy involves the initial synthesis of a core isoindoline-1,3-dione structure, which is then further functionalized. For example, a multi-step synthesis can start with the reaction of phthalic anhydride and glycine to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid. nih.gov This intermediate can then be converted to an acid chloride and subsequently reacted with other amines to build more complex structures. nih.gov

Another multi-step approach involves synthesizing 2-aminoisoindoline-1,3-dione by reacting phthalimide (B116566) with hydrazine (B178648) hydrate. nih.gov This amino-functionalized phthalimide serves as a versatile building block that can be reacted with compounds like phenyl(substituted phenyl)carbamate to yield 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs with excellent yields (81-92%). nih.gov Research has also demonstrated the synthesis of polysubstituted isoindole-1,3-diones starting from a tetrahydroisoindole-1,3-dione, which undergoes reactions such as epoxidation and acetylation to create new derivatives. researchgate.net

Direct Synthetic Strategies for Substituted Isoindoline-1,3-diones

Direct synthetic methods aim to construct the substituted isoindoline-1,3-dione ring system in fewer steps, often by combining the key components in a single reaction vessel. These strategies typically rely on condensation and ring-closure reactions.

Condensation Reactions with Amino-Containing Compounds

The most direct and widely employed method for synthesizing isoindoline-1,3-diones is the condensation reaction between a phthalic anhydride derivative and a primary amine or related compound. nih.govresearchgate.netsphinxsai.com This reaction is versatile and has been used to synthesize a vast array of N-substituted phthalimides. mdpi.com The process generally involves heating the two components, which leads to the formation of the imide ring through the loss of a water molecule. researchgate.net

A variety of solvents can be used, with glacial acetic acid and toluene (B28343) being common choices that facilitate the removal of water. mdpi.comsphinxsai.com Solvent-free conditions have also been developed, utilizing microwave irradiation to drive the reaction, which can be more environmentally friendly. rsc.orgresearchgate.net The amine component can range from simple amino acids to complex heterocyclic amines, allowing for significant structural diversity in the final products. sphinxsai.comsphinxsai.comresearchgate.net For instance, the reaction of phthalic anhydride with various amino acids in refluxing glacial acetic acid yields the corresponding N-phthalimide amino acids in good yields. rsc.org Similarly, reacting phthalic anhydride with heterocyclic amines in acetic acid provides a straightforward route to their phthalimide derivatives. sphinxsai.com

Ring-Closure Approaches

Ring-closure strategies often proceed via an intermediate that is subsequently cyclized to form the isoindoline-1,3-dione structure. A classic example is the two-step, one-pot synthesis where the phthalic anhydride first reacts with an amine to form an intermediate amic acid (or phthalamic acid). rsc.org This intermediate is not typically isolated but is induced to undergo ring closure through dehydration. This cyclodehydration can be achieved by adding a dehydrating agent, such as acetic anhydride with anhydrous sodium acetate (B1210297), to the reaction mixture. rsc.org

More advanced ring-closure methods have also been developed for synthesizing highly substituted and fused isoindole-1,3-diones. One such method is the hexadehydro-Diels–Alder (HDDA) reaction, which involves the cycloisomerization of a diyne and a tethered diynophile to generate a benzyne (B1209423) derivative in situ. researchgate.netscispace.com This highly reactive intermediate can then be trapped to form complex polycyclic structures, including fused isoindole-1,3-diones, offering a powerful tool for constructing novel molecular frameworks. scispace.com

Emerging Synthetic Methodologies for Isoindoline-1,3-dione Systems

Green chemistry principles are increasingly being integrated into the synthesis of isoindoline-1,3-dione systems to create more sustainable chemical processes. These principles focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. One of the key areas of development is the use of greener reaction media. For instance, water has been explored as a solvent for the N-arylation of imides, including phthalimide, using active copper catalysts under microwave irradiation. While this approach is environmentally friendly, it has been noted that reactions in aqueous media or under solvent-free conditions sometimes result in lower yields compared to traditional organic solvents.

Another important aspect of green chemistry in this context is the development of catalytic systems that are efficient and can be recycled. For example, a green and facile approach for the synthesis of isoindolinones involves a tandem reaction catalyzed by a fluorous phosphine (B1218219) in green solvents. A significant advantage of this method is the ability to recycle both the catalyst and the solvents, which greatly reduces resource consumption and waste generation. nih.gov Furthermore, the use of ultrasound irradiation has been shown to promote the one-pot multicomponent synthesis of substituted phthalimides in ethanol, a relatively green solvent. nih.gov This method offers advantages such as simple operation, readily available starting materials, and good yields.

The following table summarizes some examples of green chemistry approaches in the synthesis of isoindoline-1,3-dione derivatives:

| Catalyst/Promoter | Solvent | Energy Source | Key Advantages |

| Active Copper | Water | Microwave | Environmentally benign solvent |

| Fluorous Phosphine | Green Solvents | Conventional Heating | Catalyst and solvent recyclability |

| Base-mediated | Ethanol | Ultrasound | Simple operation, good yields |

Solventless, or solid-state, reactions represent a significant step forward in green chemistry, as they eliminate the need for potentially harmful and difficult-to-remove organic solvents. These reactions are often facilitated by microwave irradiation, which can dramatically reduce reaction times and improve yields.

A simple and effective solvent-free procedure for the synthesis of phthalimide has been developed using microwave irradiation of a mixture of urea and phthalic anhydride. This method not only avoids the use of solvents but also significantly shortens the reaction time to a few minutes, offering a much greener alternative to conventional heating methods that can take several hours. The resulting phthalimide can be obtained in high yield and purity after a simple work-up procedure. Research has also demonstrated the synthesis of N-substituted phthalimides under solvent-free conditions by heating phthalic anhydride with glutamic acid, resulting in good yields.

The table below provides examples of solventless conditions applied to the synthesis of phthalimide and its derivatives:

| Reactants | Energy Source | Reaction Time | Yield (%) |

| Phthalic Anhydride, Urea | Microwave (450W) | 180 seconds | 83.5 |

| Phthalic Anhydride, Glutamic Acid | Conventional Heating (175°C) | 6 hours | 60 |

| Phthalic Anhydride, L-glutamic acid 5-methyl ester | Conventional Heating (175°C) | 6 hours | 72 |

Challenges and Optimization in the Synthesis of this compound Systems

The synthesis of specifically substituted isoindoline-1,3-diones like this compound presents significant challenges, particularly in controlling the position of the substituents on the aromatic ring and maximizing the efficiency of the reaction.

Achieving the desired regioselectivity in the synthesis of polysubstituted aromatic compounds is a fundamental challenge in organic chemistry. In the context of this compound, the primary difficulty lies in introducing the amino and chloro groups at the specific 5 and 6 positions of the isoindoline-1,3-dione core. The directing effects of the substituents already present on the benzene ring play a crucial role in determining the position of incoming electrophiles.

For instance, starting with a 3-substituted phthalic anhydride, the introduction of a second substituent is governed by the electronic nature of the initial group. An electron-donating group will typically direct incoming electrophiles to the ortho and para positions, while an electron-withdrawing group will direct them to the meta position. The synthesis of this compound would likely involve a multi-step process starting from a precursor that already contains one of the desired functional groups or a group that can be converted into it. The challenge then becomes the selective introduction of the second group at the correct position. For example, if starting with a chloro-substituted phthalic anhydride, the subsequent introduction of an amino group (or a nitro group that is later reduced) would need to be directed to the adjacent position. The interplay of the directing effects of the existing chloro group and the carbonyl groups of the anhydride ring would dictate the regiochemical outcome of such a reaction.

Stereochemical control becomes a critical factor when the isoindoline-1,3-dione core is further functionalized to create chiral centers. While the core of this compound itself is achiral, many of its derivatives used in medicinal chemistry are chiral. The asymmetric synthesis of 3-substituted isoindolinones, for example, has been a subject of extensive research. Methodologies for achieving high enantioselectivity often involve the use of chiral catalysts or auxiliaries. For instance, chiral phosphoric acid catalysts have been successfully employed in the enantioselective addition of various nucleophiles to 3-hydroxyisoindolinones, leading to the formation of chiral 3,3-disubstituted isoindolinones with a high degree of stereocontrol.

Maximizing reaction efficiency and yield is a constant goal in chemical synthesis. For complex molecules like this compound, this often involves careful optimization of reaction conditions and the use of modern synthetic techniques.

One of the primary strategies for enhancing yield is the use of catalysis. Transition metal catalysts, particularly palladium, have been widely used in cross-coupling reactions to form C-N and C-C bonds in the synthesis of substituted isoindoline-1,3-diones. Optimization of the catalyst system, including the choice of ligand and reaction conditions, can significantly improve the yield and selectivity of these transformations. For instance, microwave-assisted synthesis has been shown to be a powerful tool for accelerating reactions and improving yields in the preparation of substituted isoindoline-1,3-diones. In the synthesis of C-4/C-5 secondary amine linked isoindoline-1,3-dione-4-aminoquinolines, microwave heating proved to be superior to conventional heating, which resulted in sluggish reactions.

The following table presents a summary of strategies that can be employed to enhance reaction efficiency and yield in the synthesis of substituted isoindoline-1,3-dione systems:

| Strategy | Example Application | Potential Impact |

| Catalysis | Palladium-catalyzed cross-coupling | Improved C-N and C-C bond formation, higher yields. |

| Microwave-Assisted Synthesis | Synthesis of substituted isoindoline-1,3-diones | Reduced reaction times, increased yields. |

| Optimization of Reagents | Use of efficient reducing agents for nitro groups | High conversion to the desired amino functionality. |

| Process Optimization | Step-wise vs. one-pot synthesis | Improved control over side reactions and higher purity of the final product. |

Chemical Reactivity and Transformational Pathways of 5 Amino 6 Chloroisoindoline 1,3 Dione

Reactivity of the Imide Moiety

The isoindoline-1,3-dione (phthalimide) core of the molecule possesses characteristic reactivity at both the imide nitrogen and the carbonyl carbons.

The nitrogen atom of the imide group is notable for its acidic proton. This acidity facilitates a variety of N-alkylation and N-arylation reactions. The significant reactivity of the acidic proton at the imide nitrogen atom is a key feature, enabling the preparation of many derivatives. nih.gov The general strategy involves deprotonation of the imide nitrogen with a suitable base to form a nucleophilic anion, which then reacts with an alkyl or aryl halide.

Common transformations include:

N-Alkylation: The introduction of alkyl groups onto the imide nitrogen. This is a foundational reaction for modifying the properties of phthalimide-containing compounds. While literature on N-alkylation of this specific molecule is sparse, the general principle is well-established for related structures. monash.edu

Mannich-type Reactions: The acidic proton allows for aminomethylation reactions, introducing a CH₂-NR₂ group onto the imide nitrogen. nih.gov

Michael Additions: The phthalimide (B116566) anion can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

The choice of base and solvent is critical for achieving successful N-substitution without promoting unwanted side reactions.

The two carbonyl carbons within the imide structure are electrophilic and susceptible to attack by nucleophiles. This reactivity can lead to the opening of the five-membered imide ring. A primary example of this pathway is hydrolysis, which can occur under both acidic and alkaline conditions. nih.gov

Hydrolysis: Treatment with aqueous acid or base leads to the cleavage of one or both of the amide bonds, opening the ring to form a substituted phthalamic acid derivative. Studies on structurally similar compounds like 3-[(phenylacetyl)amino]-2,6-piperidinedione demonstrate that hydrolysis is a reproducible degradation pathway, yielding well-characterized ring-opened products. nih.gov The specific products formed depend on the reaction conditions.

The electrophilicity of these carbonyl centers is also a factor in their biological interactions, where they can form hydrogen bonds with amino acid residues in enzyme active sites. nih.gov

Reactions Involving the Amino and Chloro Substituents

The amino and chloro groups on the benzene (B151609) ring are primary sites for transformations, particularly through modern cross-coupling methodologies.

The chloro substituent can be replaced by a variety of nitrogen-based nucleophiles through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a particularly powerful and widely used method for this transformation. nih.govbeilstein-journals.org This reaction facilitates the formation of a C-N bond between an aryl halide and an amine. organic-chemistry.org It is a versatile method for preparing primary, secondary, and tertiary arylamines. organic-chemistry.org

The reaction typically involves a palladium catalyst, a phosphine-based ligand, and a base. The choice of ligand is crucial and can significantly influence the reaction's efficiency and scope. nih.govmdpi.com

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor | beilstein-journals.org |

| Ligand | X-Phos, SPhos, NHC-based ligands | Stabilizes and activates the Pd catalyst | nih.govbeilstein-journals.org |

| Base | NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile and facilitates the catalytic cycle | beilstein-journals.org |

| Solvent | Toluene (B28343), Dioxane, THF | Reaction medium | nih.gov |

| Amine Source | Primary/secondary amines, Ammonia (B1221849) equivalents, Benzophenone imine | Nitrogen nucleophile | beilstein-journals.orgorganic-chemistry.org |

While classical halogen exchange reactions (e.g., Finkelstein reaction) are less common for aryl chlorides, the chlorine atom serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. These transformations effectively "exchange" the halogen for carbon, nitrogen, oxygen, or other functionalities. The Suzuki-Miyaura and Buchwald-Hartwig reactions are prime examples of this synthetic strategy, offering reliable pathways to functionalize the C-Cl bond. beilstein-journals.orgnih.gov

A key advantage of 5-Amino-6-chloroisoindoline-1,3-dione is the potential for orthogonal reactivity, where one functional group can be selectively modified in the presence of the others. The chloro group is particularly well-suited for selective functionalization via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl chloride with an organoboron compound, such as an arylboronic acid. harvard.eduresearchgate.net This reaction is highly versatile and tolerant of numerous functional groups, allowing for the selective introduction of aryl or vinyl substituents at the C-6 position while leaving the amino and imide groups untouched. nih.govresearchgate.net

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Primary catalyst | harvard.edu |

| Organoboron Reagent | Arylboronic acids, Aryltrifluoroborates | Source of the new carbon fragment | harvard.edu |

| Base | K₃PO₄, Cs₂CO₃, NaHCO₃ | Activates the organoboron reagent for transmetalation | harvard.edu |

| Solvent | Dioxane/Water, THF, Toluene | Reaction medium, often biphasic | harvard.edu |

The differential reactivity of the chloro, amino, and imide functionalities allows for a stepwise and controlled elaboration of the molecule, making it a valuable building block in medicinal and materials chemistry.

Ring-Opening Reactions of Isoindoline-1,3-dione Scaffolds

The isoindoline-1,3-dione ring system is susceptible to nucleophilic attack, which can lead to the cleavage of the heterocyclic ring. This reactivity is a cornerstone of phthalimide chemistry, famously utilized in the Gabriel synthesis for the preparation of primary amines. The rate and facility of these ring-opening reactions are significantly influenced by the nature of the attacking nucleophile and the substitution pattern on the phthalimide's benzene ring.

C-2 Selective Ring-Opening Processes

The two carbonyl carbons (C-1 and C-3) of the isoindoline-1,3-dione scaffold are highly electrophilic and serve as the primary sites for nucleophilic attack. This attack initiates a ring-opening process through a nucleophilic acyl substitution mechanism. Strong nucleophiles are generally required to efficiently open the stable five-membered imide ring.

A classic and widely used example of this process is hydrazinolysis, often referred to as the Ing-Manske procedure. In this reaction, hydrazine (B178648) (N₂H₄) acts as the nucleophile. The attack of a hydrazine nitrogen atom on one of the carbonyl carbons leads to a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer results in the cleavage of a carbon-nitrogen bond, opening the imide ring. A second intramolecular cyclization then occurs, yielding a stable six-membered phthalhydrazide (B32825) ring and releasing the primary amine, if the starting imide was N-substituted. For this compound itself, hydrazinolysis would be expected to yield 4-amino-5-chlorophthalhydrazide.

Alkaline hydrolysis is another common ring-opening reaction. Here, a hydroxide (B78521) ion (OH⁻) attacks a carbonyl carbon, leading to the formation of a carboxylate and an amide functional group within the same molecule. This open-chain product is a derivative of phthalamic acid.

The conditions for these ring-opening reactions can be modulated. For instance, studies on the 4,5-dichlorophthaloyl (DCPhth) group, an analogue with strong electron-withdrawing groups, show that it can be removed under mild conditions using ethylenediamine (B42938) or hydrazine in methanol (B129727) at room temperature, highlighting the enhanced reactivity conferred by halo-substituents. nih.gov

Formation of Open-Chain Derivatives

The C-2 selective ring-opening of the isoindoline-1,3-dione scaffold directly results in the formation of various open-chain derivatives. The specific structure of the product is determined by the nucleophile used in the reaction.

Alkaline Hydrolysis: Treatment with a base like potassium hydroxide (KOH) followed by acidification typically yields the corresponding phthalamic acid derivative. For this compound, this would result in 2-carbamoyl-4-amino-5-chlorobenzoic acid. Under more vigorous hydrolytic conditions, this can be further hydrolyzed to 4-amino-5-chlorophthalic acid and ammonia. Studies on N-substituted phthalimides have shown that alkaline hydrolysis initially yields products that can sometimes undergo further intramolecular reactions. doi.org

Aminolysis/Hydrazinolysis: Reaction with amines or hydrazine leads to different open-chain structures. As mentioned, hydrazine treatment yields a phthalhydrazide. The reaction of 4,5-dichlorophthalic anhydride (B1165640) with ethylenediamine has been shown to produce N-(2-aminoethyl)-4,5-dichlorophthalimide, demonstrating that one amine can open the ring (forming an amide) and the other can form a new imide. mdpi.comnih.gov This illustrates the formation of open-chain amide intermediates.

The table below summarizes the expected open-chain derivatives from the ring-opening of this compound with common nucleophiles, based on the established reactivity of the phthalimide scaffold.

| Nucleophile | Reaction Type | Expected Open-Chain Derivative |

| Hydroxide (OH⁻) | Hydrolysis | 2-Carbamoyl-4-amino-5-chlorobenzoic acid |

| Hydrazine (N₂H₄) | Hydrazinolysis | 4-Amino-5-chlorophthalhydrazide |

| Primary Amine (R-NH₂) | Aminolysis | N-substituted 2-carbamoyl-4-amino-5-chlorobenzamide |

Mechanistic Investigations of Key Organic Transformations

The mechanism of phthalimide ring-opening has been a subject of detailed study. The process is generally accepted to proceed via a nucleophilic acyl substitution pathway.

Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (e.g., OH⁻, N₂H₄) on one of the electrophilic carbonyl carbons of the imide. This is typically the rate-determining step.

Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral oxyanion intermediate.

Ring-Opening: The intermediate collapses, reforming the carbonyl double bond and cleaving the adjacent C-N bond of the imide ring. The imide nitrogen acts as a leaving group, but remains tethered to the molecule.

Proton Transfer: Subsequent proton transfer steps neutralize the charged species, leading to the final open-chain product.

Computational studies using density functional theory (DFT) on the methanol-assisted ring-opening of phthalimide have provided deeper insight. These studies suggest that the reaction prefers a stepwise mechanism over a concerted one. chemicalbook.com The stepwise pathway, which involves the formation of a distinct intermediate, has a significantly lower calculated energy barrier, making it the more kinetically favorable route. chemicalbook.com This mechanism highlights the role of solvent molecules not just as the reaction medium, but as active participants in proton transfer events that facilitate the ring-opening.

Comparative Reactivity Studies with Related Isoindoline-1,3-dione Analogues

The reactivity of the this compound scaffold is modulated by the electronic properties of its substituents. The chloro group is electron-withdrawing via induction, while the amino group is electron-donating through resonance.

Effect of Electron-Withdrawing Groups (EWGs): The chloro substituent at the C-6 position increases the electrophilicity of the carbonyl carbons. This makes the ring more susceptible to nucleophilic attack compared to unsubstituted phthalimide. Studies on 4,5-dichlorophthalic anhydride demonstrate this enhanced reactivity, showing it readily reacts with various amines under moderate conditions to yield ring-opened products or the corresponding imides. mdpi.comnih.gov The 4,5-dichlorophthaloyl (DCPhth) protecting group, for example, is known to be more easily cleaved than the standard phthaloyl group. nih.gov

Effect of Electron-Donating Groups (EDGs): The amino substituent at the C-5 position has an opposing effect. By donating electron density into the aromatic ring via resonance, it reduces the electrophilicity of the carbonyl carbons, thereby deactivating the ring towards nucleophilic attack. Research on substituted phthalimides has shown that electron-donating groups like -OH and -OCH₃ can decrease the efficiency of certain reactions. mdpi.comgoogle.com

The net reactivity of this compound is therefore a balance of these two competing electronic effects. The strong deactivating effect of the amino group likely mitigates some of the activating effect of the chloro group. The precise outcome in a given reaction would depend on the specific nucleophile and reaction conditions.

The following table provides a qualitative comparison of the expected reactivity of this compound with related analogues in ring-opening reactions.

| Compound | Substituents | Electronic Effect | Expected Reactivity vs. Phthalimide |

| Phthalimide | None | Neutral Reference | Baseline |

| 4,5-Dichlorophthalimide | Two -Cl (EWGs) | Strong Activation | Higher |

| 4-Aminophthalimide | One -NH₂ (EDG) | Deactivation | Lower |

| This compound | One -NH₂ (EDG), One -Cl (EWG) | Competing Effects | Likely lower than dichlorophthalimide but potentially higher than aminophthalimide |

Derivatization Strategies and Structural Diversification of 5 Amino 6 Chloroisoindoline 1,3 Dione

N-Substitution and Linker Incorporation

The imide nitrogen of the isoindoline-1,3-dione core is a primary site for derivatization, allowing for the introduction of various substituents and the attachment of functionalized linkers. These modifications are crucial for modulating the molecule's properties and for its incorporation into larger, more complex structures.

Alkylation and Arylation at the Imide Nitrogen

The substitution at the imide nitrogen of isoindoline-1,3-dione derivatives is a well-established method for structural diversification. While direct experimental data on the N-alkylation and N-arylation of 5-amino-6-chloroisoindoline-1,3-dione is not extensively reported in publicly available literature, the reactivity of the closely related phthalimide (B116566) core is well-documented and provides a strong basis for predicting its behavior.

Standard alkylation reactions can be performed using alkyl halides in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). For instance, in the synthesis of related compounds, selective N-alkylation has been achieved under basic conditions. core.ac.uk Similarly, N-arylation can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig aminations, with arylboronic acids or aryl halides, respectively. nih.govorganic-chemistry.org These reactions open up avenues to a wide array of N-substituted derivatives.

Table 1: Representative N-Alkylation and N-Arylation Reactions on Related Isoindoline-1,3-dione Scaffolds

| Starting Material | Reagents and Conditions | Product | Reference |

| Phthalimide | Alkyl halide, K2CO3, DMF | N-Alkylphthalimide | core.ac.uk |

| Indole | Aryl halide, Pd catalyst, ligand, base | N-Arylindole | nih.gov |

| Aminobenzene sulfonamide | Arylboronic acid, Cu catalyst, solvent, base | N-Arylaminobenzene sulfonamide | rsc.org |

This table presents generalized reactions on similar scaffolds due to the limited direct data on this compound.

Attachment of Functionalized Linkers

The attachment of functionalized linkers to the imide nitrogen is of paramount importance, particularly in the synthesis of PROTACs, where the isoindoline-1,3-dione moiety often serves as an E3 ligase-binding element. These linkers are typically bifunctional, possessing a group to connect to the isoindoline (B1297411) core and another reactive handle for conjugation to a target protein ligand.

Commonly, linkers with a primary amine are coupled to a precursor like 4-fluoro- (B1141089) or 4-nitro-phthalic anhydride (B1165640), followed by cyclization to form the N-substituted isoindoline-1,3-dione. In the context of this compound, a more direct approach would involve the reaction of a linker containing a suitable leaving group (e.g., a halide) with the pre-formed isoindoline-1,3-dione. Another strategy is the use of linkers bearing a carboxylic acid group, which can be coupled to an amino-functionalized isoindoline derivative, although this typically involves modification of the aromatic ring rather than the imide nitrogen. The development of solid-phase synthesis methods has further streamlined the attachment of various linkers, enabling the rapid generation of PROTAC libraries. nih.gov

Modification of the Aromatic Ring System

The amino and chloro substituents on the benzene (B151609) ring of this compound offer rich opportunities for further chemical elaboration, allowing for the fine-tuning of electronic properties and the introduction of new functionalities.

Introduction of Additional Substituents

While the parent molecule already possesses two substituents, further functionalization of the aromatic ring can be envisioned through electrophilic aromatic substitution reactions, although the existing electron-donating amino group and electron-withdrawing chloro and dione (B5365651) groups will direct incoming electrophiles to specific positions. More controlled methods, such as directed ortho-metalation, could potentially be employed to introduce substituents at specific locations, though this would require careful optimization.

Exploiting the Amino and Chloro Positions for Further Elaboration

The existing amino and chloro groups are key handles for a variety of chemical transformations.

The amino group can readily undergo a range of reactions, including:

Amide bond formation: Coupling with carboxylic acids or their activated derivatives (e.g., acyl chlorides) using standard peptide coupling reagents (like EDC/HOBt) to introduce a wide variety of side chains. nih.gov

Sulfonamide formation: Reaction with sulfonyl chlorides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or other related reactions to introduce a variety of substituents, including halides, cyano, and hydroxyl groups.

Buchwald-Hartwig amination: Cross-coupling with aryl halides to form diarylamines. mdpi.comnih.gov

The chloro group , being an aryl chloride, is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These include:

Suzuki-Miyaura coupling: Reaction with boronic acids or their esters to introduce alkyl, alkenyl, or aryl groups. organic-chemistry.orgharvard.eduresearchgate.net This is a highly versatile method for creating biaryl structures.

Buchwald-Hartwig amination: As mentioned above, this reaction can also be used to replace the chlorine atom with an amino group, providing access to diaminophenyl derivatives. organic-chemistry.orgmdpi.comnih.govbeilstein-journals.org

Sonogashira coupling: Reaction with terminal alkynes to introduce alkynyl substituents.

Heck coupling: Reaction with alkenes to form vinylated derivatives.

The chemoselectivity of these reactions, particularly when both the amino and chloro groups can potentially react, would need to be carefully controlled through the choice of catalyst, ligands, and reaction conditions.

Table 2: Potential Cross-Coupling Reactions on the this compound Scaffold

| Reaction Type | Coupling Partner | Catalyst/Ligand System (General) | Potential Product Moiety | Reference (General Methodology) |

| Suzuki-Miyaura | R-B(OH)2 | Pd catalyst (e.g., Pd(PPh3)4), Base | -R (Aryl, Alkyl, etc.) | organic-chemistry.orgharvard.edu |

| Buchwald-Hartwig | R-NH2 | Pd catalyst, Phosphine (B1218219) ligand, Base | -NHR | organic-chemistry.orgmdpi.com |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) cocatalyst, Base | -C≡C-R | General textbook knowledge |

| Heck | Alkene | Pd catalyst, Base | -CH=CH-R | General textbook knowledge |

This table outlines potential reactions based on established methodologies for aryl chlorides.

Construction of Complex Molecular Architectures

The derivatization strategies discussed above enable the use of this compound as a versatile scaffold for the construction of more complex molecules. For example, by sequentially or orthogonally functionalizing the imide nitrogen and the aromatic ring, intricate three-dimensional structures can be assembled.

In the context of PROTACs, the isoindoline-1,3-dione moiety, after appropriate linker attachment, is coupled to a ligand that binds to a target protein of interest. This results in a heterobifunctional molecule designed to induce the degradation of the target protein. nih.gov The ability to modify both the linker and the substitution pattern on the isoindoline-1,3-dione ring is crucial for optimizing the potency and selectivity of the resulting PROTAC.

Furthermore, the reactive handles on this compound can be used to synthesize novel heterocyclic systems. For example, the amino group could be part of a condensation reaction to form a new fused ring system. dergipark.org.tr

Macrocyclization Strategies

Macrocycles are a class of molecules containing a ring of twelve or more atoms that are of significant interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. drughunter.com The this compound scaffold can be elaborated into macrocyclic structures through several synthetic strategies, primarily by leveraging the reactivity of the 5-amino group.

Two plausible and powerful strategies for achieving macrocyclization are intramolecular amide bond formation and ring-closing metathesis (RCM).

Intramolecular Amide Bond Formation: This strategy involves the initial acylation of the 5-amino group with a long-chain molecule containing a terminal carboxylic acid or a reactive equivalent. To prevent polymerization, the linear precursor is typically synthesized first and then subjected to high-dilution conditions to favor the intramolecular cyclization reaction. For example, acylation with an ω-haloalkanoyl chloride would yield a linear precursor that, upon treatment with a base, undergoes intramolecular nucleophilic substitution to form the macrocyclic amide. This approach is a fundamental method for creating peptide and peptidomimetic macrocycles. qyaobio.comrsc.org

Ring-Closing Metathesis (RCM): RCM is a highly efficient and widely used reaction for forming carbon-carbon double bonds within a molecule to create a ring. nih.govacs.org In this approach, the 5-amino group is first acylated with an unsaturated carboxylic acid, such as pent-4-enoic acid or heptenoic acid, to introduce a terminal alkene. thieme-connect.com A second terminal alkene is tethered elsewhere, often to the imide nitrogen. The resulting di-alkene precursor is then treated with a ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts) to induce ring closure, forming a macrocycle containing a new carbon-carbon double bond. nih.gov This method is valued for its tolerance of numerous functional groups and its reliability in synthesizing complex macrocycles. drughunter.com

| Strategy | Linear Precursor General Structure | Resulting Macrocycle General Structure | Key Reagents & Conditions |

|---|---|---|---|

| Intramolecular Amidation |  |  | 1. Acylation with ω-haloalkanoyl chloride. 2. Base (e.g., K₂CO₃, DIPEA), high dilution. |

| Ring-Closing Metathesis (RCM) |  |  | 1. Acylation/Alkylation with ω-alkenyl halides. 2. Grubbs or Hoveyda catalyst, inert solvent (e.g., DCM, toluene). |

Polycyclic System Formation

The aromatic core of this compound is an ideal substrate for annulation reactions to construct fused polycyclic systems. The ortho-positioning of the amino group relative to an available ring carbon allows for cyclization reactions that build additional rings onto the isoindoline framework.

A prominent strategy for this transformation is the Skraup-Doebner-von Miller reaction and its variants, which are classic methods for synthesizing quinolines. wikipedia.orgnih.gov This reaction involves the condensation of an aniline (B41778) with α,β-unsaturated carbonyl compounds under acidic conditions. nih.gov In the case of this compound, the 5-amino group can act as the aniline component.

The reaction proceeds via the following general steps:

Michael addition of the 5-amino group to an α,β-unsaturated ketone or aldehyde.

Acid-catalyzed intramolecular cyclization of the resulting intermediate.

Dehydration and subsequent oxidation to yield the final aromatic, fused quinoline (B57606) system.

This reaction would transform the tricyclic isoindolinedione into a pentacyclic heteroaromatic system, significantly increasing its structural complexity and rigidity. The specific substitution on the newly formed quinoline ring can be controlled by the choice of the α,β-unsaturated carbonyl component. This method has been successfully used to prepare a variety of fused quinoline derivatives from related amino-heterocycles. researchgate.netresearchgate.net

| Reaction Name | Reactants | General Product Structure | Key Reagents & Conditions |

|---|---|---|---|

| Skraup-Doebner-von Miller Annulation | This compound + α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) |  | Brønsted or Lewis acid catalyst (e.g., H₂SO₄, polyphosphoric acid, SnCl₄), oxidizing agent (optional). wikipedia.orgresearchgate.net |

Generation of Focused and Combinatorial Libraries

Combinatorial chemistry is a powerful paradigm in modern drug discovery that enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. crsubscription.comimperial.ac.uk The this compound is an excellent scaffold for diversity-oriented synthesis (DOS) due to its multiple, chemically distinct reaction sites. beilstein-journals.orgcam.ac.uk A focused library can be generated by systematically modifying the 5-amino group and the imide nitrogen.

A two-dimensional combinatorial approach can be envisioned:

Diversification at the 5-Amino Position (R¹): The aromatic amine can be readily acylated or sulfonated. By reacting the scaffold with a library of diverse carboxylic acids (as acyl chlorides or using amide coupling reagents) or sulfonyl chlorides, a wide array of amide and sulfonamide derivatives can be produced. researchgate.netjove.com This introduces the first dimension of diversity.

Diversification at the Imide Nitrogen (R²): The proton on the imide nitrogen is acidic and can be removed by a base. The resulting anion is a potent nucleophile that can be alkylated with a second library of electrophiles, typically alkyl halides. organic-chemistry.orgresearchgate.net This reaction, central to the Gabriel synthesis of amines, introduces the second dimension of diversity. beilstein-journals.org

This strategy can be efficiently implemented using solid-phase synthesis, where the scaffold is attached to a resin, allowing for the use of excess reagents and simplified purification. acs.orgnih.gov By combining a set of 'n' building blocks for the amino group and 'm' building blocks for the imide nitrogen, a library of n x m distinct compounds can be generated from the single core scaffold, systematically exploring the chemical space around it. mskcc.org

| Scaffold | R¹ Building Blocks (Amine Derivatization) | R² Building Blocks (Imide Derivatization) | General Library Member Structure |

|---|---|---|---|

| - Acyl Chlorides (R¹-COCl) | - Alkyl Halides (R²-X) |  |

| - Sulfonyl Chlorides (R¹-SO₂Cl) | - Benzyl (B1604629) Halides (Ar-CH₂-X) | ||

| - Carboxylic Acids (R¹-COOH) + Coupling Agents | - Propargyl Halides |

Spectroscopic Characterization and Advanced Structural Elucidation of 5 Amino 6 Chloroisoindoline 1,3 Dione and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement and connectivity of atoms can be determined.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For 5-Amino-6-chloroisoindoline-1,3-dione, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the amino (-NH₂) group, and the imide (-NH-) proton.

The aromatic region would feature two singlets for the protons at the C-4 and C-7 positions, as they are not adjacent to other protons on the benzene (B151609) ring. The amino group protons would likely appear as a broad singlet, and the imide proton as a singlet at a characteristically downfield chemical shift.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| 4-Amino-7-chloroisoindoline-1,3-dione | DMSO-d₆ | 11.1 (s, 1H, NH-imide), 7.38 (d, 1H, Ar-H), 7.02 (d, 1H, Ar-H), 6.53 (br s, 2H, -NH₂) | nist.gov |

| 4-Aminoisoindoline-1,3-dione | DMSO-d₆ | ~11.1 (s, 1H, NH-imide), 6.90 (d, J=8.9 Hz, 1H), 6.53 (br s, 2H, -NH₂) | nist.gov |

| N-Aminophthalimide | DMSO-d₆ | 8.05 (dd, J=5.8, 3.4 Hz, 2H, Ar-H), 7.83 (dd, J=5.8, 3.4 Hz, 2H, Ar-H) | mdpi.com |

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic). For this compound, a total of eight distinct signals are expected, corresponding to the eight carbon atoms in its asymmetric structure.

Key expected signals include two resonances in the downfield region (typically δ 165-170 ppm) for the two carbonyl carbons of the imide group. The six aromatic carbons would appear in the range of approximately δ 100-150 ppm. The specific chemical shifts are influenced by the electronic effects of the amino and chloro substituents.

For the isomer 4-Amino-7-chloroisoindoline-1,3-dione, the ¹³C NMR spectrum confirmed the presence of eight unique carbon signals, consistent with its lack of symmetry. nist.gov This contrasts with a symmetrical analogue like 4,7-diaminoisoindoline-1,3-dione, which displays only four carbon signals due to its C₂ᵥ symmetry. nist.gov

| Compound | Solvent | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 4-Amino-7-bromo-isoindoline-1,3-dione | DMSO-d₆ | 170.0, 167.7, 146.5, 139.6, 130.2, 123.6, 112.4, 101.6 | nist.gov |

| 4,7-Diaminoisoindoline-1,3-dione | DMSO-d₆ | 170.8, 138.5, 125.6, 108.8 | nist.gov |

| N-Amino-4,5-dichlorophthalimide | DMSO-d₆ | 169.22, 164.74, 141.90, 132.57, 132.25, 132.08, 131.12, 130.36 | mdpi.com |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular structure by establishing correlations between nuclei.

COSY: A ¹H-¹H COSY spectrum for this compound would be expected to show no correlations in the aromatic region, confirming that the two aromatic protons are isolated singlets.

HSQC: An HSQC experiment would reveal one-bond correlations between the aromatic protons and their directly attached carbons (C-4 and C-7).

HMBC: An HMBC spectrum is crucial for confirming the substitution pattern. Correlations would be expected from the aromatic protons to carbons two and three bonds away. For instance, the proton at C-4 should show correlations to the C-5, C-6, and C-3a carbons, as well as to the C-7a carbonyl carbon. The imide proton would be expected to show correlations to the two carbonyl carbons (C-1 and C-3).

These combined techniques would allow for the unambiguous assignment of all proton and carbon signals, confirming the 5-amino, 6-chloro substitution pattern.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound is expected to be characterized by several key absorption bands.

The cyclic imide functionality is distinguished by two carbonyl (C=O) stretching bands. semanticscholar.org These typically appear as a pair of strong absorptions, one asymmetric and one symmetric, in the region of 1700-1790 cm⁻¹. semanticscholar.org The primary amine (-NH₂) group gives rise to a characteristic doublet in the 3200-3500 cm⁻¹ region due to symmetric and asymmetric N-H stretching vibrations. semanticscholar.org The imide N-H stretch also appears in this region, often as a single, sharp band. Other notable bands include C-N stretching (around 1300 cm⁻¹) and aromatic C-H and C=C stretching vibrations. semanticscholar.org

| Compound | Key FT-IR Absorption Bands (ν, cm⁻¹) | Reference |

|---|---|---|

| N-Aminophthalimide | 3482, 3341, 3262 (N-H); 1778, 1719 (C=O, imide); 1605 (C=C, aromatic) | mdpi.com |

| N-Amino-4,5-dichlorophthalimide | 3466, 3321, 3220 (N-H); 1653 (C=O, imide) | mdpi.com |

| Generic Aromatic Primary Amine | 3500-3200 (N-H stretch, two bands); 1650-1580 (N-H bend); 1335-1250 (C-N stretch) | semanticscholar.org |

| Generic Cyclic Imide | ~1770 (C=O, asymmetric stretch); ~1700 (C=O, symmetric stretch) | molbase.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₈H₅ClN₂O₂), the calculated monoisotopic mass is 196.0040 Da. hmdb.ca

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, two peaks will be observed: the molecular ion peak [M]⁺ and an [M+2]⁺ peak, with a relative intensity ratio of approximately 3:1. nist.gov This pattern was observed for the isomer 4-amino-7-chloroisoindoline-1,3-dione, which showed parent ion peaks at m/z 196 and 198. nist.gov

The fragmentation of phthalimide (B116566) derivatives often involves characteristic losses. Common fragmentation pathways for related structures include the loss of CO, CO₂, and HCN, leading to the formation of stable fragment ions. The presence of the amino and chloro substituents would further influence the fragmentation, potentially involving the loss of Cl· or HCl.

| Compound | Molecular Formula | Calculated Mass (Da) | Key MS Observations (m/z) | Reference |

|---|---|---|---|---|

| This compound | C₈H₅ClN₂O₂ | 196.0040 | Expected [M]⁺ at 196 and [M+2]⁺ at 198 (3:1 ratio) | hmdb.ca |

| 4-Amino-7-chloroisoindoline-1,3-dione | C₈H₅ClN₂O₂ | 196.0040 | [M]⁺ at 196 and [M+2]⁺ at 198 (3:1 ratio) | nist.gov |

| 4-Amino-7-bromo-isoindoline-1,3-dione | C₈H₅BrN₂O₂ | 239.9534 | [M]⁺ at 240 and [M+2]⁺ at 242 (~1:1 ratio) | nist.gov |

| N-Amino-4,5-dichlorophthalimide | C₈H₄Cl₂N₂O₂ | 229.9650 | [M]⁺ at 230 and [M+2]⁺ at 232 | mdpi.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight of polar compounds like this compound. The analysis of a closely related analogue, 5-amino-6-chloroisoindoline, which is a reduced form of the target compound, provides insight into the expected mass spectrometric behavior. In positive ion mode ESI-MS, this analogue is expected to readily form a protonated molecule [M+H]⁺.

The presence of a chlorine atom is a key feature that can be observed in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This isotopic distribution results in a characteristic pattern in the mass spectrum for any chlorine-containing fragment or molecule. For the protonated 5-amino-6-chloroisoindoline, this would manifest as two major peaks separated by two mass units (m/z), with the peak corresponding to the ³⁵Cl isotope being about three times more intense than the peak for the ³⁷Cl isotope. Specifically, analysis of this analogue showed a base peak for the [³⁵Cl M+H]⁺ ion at m/e 169.2 and a corresponding [³⁷Cl M+H]⁺ peak at m/e 171.1, consistent with the expected isotopic ratio. rsc.org This distinctive isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in the molecular structure of this compound and its derivatives.

| Ion | Isotope | Calculated m/z | Observed m/e | Relative Intensity |

| [M+H]⁺ | ³⁵Cl | 169.04 | 169.2 | 100% |

| [M+H]⁺ | ³⁷Cl | 171.04 | 171.1 | ~33% |

| Data derived from the analysis of the analogue 5-amino-6-chloroisoindoline. rsc.org |

Analysis of Molecular Decay Pathways

The study of molecular decay or fragmentation pathways through techniques like tandem mass spectrometry (MS/MS) provides valuable structural information. While specific fragmentation data for this compound is not detailed in the provided sources, general fragmentation patterns for phthalimide structures can be inferred. The robust phthalimide ring system is relatively stable. Fragmentation would likely be initiated at the substituent groups or involve the characteristic loss of entities like carbon monoxide (CO) or the entire dione (B5365651) system. The presence of the amino and chloro substituents on the aromatic ring will influence the fragmentation, potentially leading to losses of HCl or ammonia (B1221849), or ring-opening pathways under higher energy conditions. The specific fragmentation pattern would be crucial for distinguishing it from other isomers.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. For phthalimide and its derivatives, crystallographic studies have revealed a propensity for forming extended supramolecular structures through various non-covalent interactions, such as hydrogen bonding and π-stacking. nih.gov

In the crystal structure of a related zwitterionic phthalimide, molecules were linked via N-H···O hydrogen bonds between the ammonium (B1175870) group of one molecule and the carboxylate of another, forming a hydrogen-bonded ribbon. nih.gov These ribbons were further stabilized by weak carbonyl-carbonyl interactions and π-stacking between the aromatic rings of adjacent phthalimide units, with a mean interplanar separation of 3.45 Å. nih.gov Although a specific crystal structure for this compound is not described in the available literature, it is expected that the amino group and the imide N-H would act as hydrogen bond donors, while the carbonyl oxygens would act as acceptors, facilitating similar self-assembly in the solid state. The chlorine atom could also participate in weaker halogen bonding interactions.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively assess sample purity and to identify appropriate solvent systems for larger-scale column chromatography. For substituted phthalimides and related nitrogen heterocycles, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used as the mobile phase. The separation is based on the differential partitioning of the compound between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. The position of the spot, represented by its retention factor (Rf) value, is dependent on the compound's polarity. The amino group in this compound would increase its polarity compared to an unsubstituted phthalimide, leading to a lower Rf value in a given solvent system. Visualization is typically achieved under UV light, which is absorbed by the aromatic phthalimide core.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of purity. For compounds like substituted phthalimides, reversed-phase HPLC is a common method. In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water (often with additives like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The compound's retention time is a key identifier. A patent document mentions the use of HPLC for the analysis of related heterocyclic compounds, underscoring its utility in this class of molecules. rsc.org The purity of a sample of this compound would be determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

| Technique | Stationary Phase | Mobile Phase Example | Detection |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water Gradient | UV-Vis (e.g., at 254 nm) |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is exceptionally useful for identifying impurities in a sample, even at trace levels. As the separated components elute from the HPLC column, they are ionized (e.g., by ESI) and their mass-to-charge ratio is determined. This allows for the confirmation of the main peak as this compound (based on its molecular weight and isotopic pattern) and provides molecular weight information for any impurities, which aids in their structural identification. This method is invaluable for ensuring the high purity required for subsequent applications of the compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns packed with smaller sub-2 µm particles, which, when operated at higher pressures, allows for a substantial increase in separation efficiency. For the analysis of this compound and its analogues, UPLC is an invaluable tool for purity assessment, impurity profiling, and quantitative analysis. The high resolving power of UPLC is particularly crucial for separating structurally similar compounds, including positional isomers and related impurities that may arise during synthesis.

While specific UPLC methods for this compound are not extensively detailed in publicly available literature, the analytical methodologies developed for its close analogues, such as Pomalidomide, provide a clear and relevant framework. Pomalidomide, an immunomodulatory agent, shares the foundational amino-isoindoline-1,3-dione structure, making its UPLC analysis methods highly representative.

Research on Pomalidomide has led to the development of robust, stability-indicating UPLC methods capable of separating the active pharmaceutical ingredient from its degradation products and process-related impurities. ymerdigital.com These methods are typically validated according to International Conference on Harmonisation (ICH) guidelines, ensuring parameters like accuracy, precision, linearity, and robustness are within acceptable limits. ymerdigital.com

A common approach involves reversed-phase UPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a stability-indicating UPLC method for Pomalidomide utilized a Waters Acquity BEH C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. ymerdigital.com This method demonstrated the capability to separate Pomalidomide from products of forced degradation under various stress conditions, including acid, alkali, oxidation, and heat. ymerdigital.com The retention time for Pomalidomide in this specific method was recorded at 1.682 minutes, highlighting the rapidity of UPLC analyses. ymerdigital.com

When coupled with mass spectrometry (UPLC-MS/MS), the technique becomes even more powerful, allowing for sensitive quantification in complex matrices. rjptonline.orgresearchgate.net UPLC-MS/MS methods have been developed for quantifying Pomalidomide in biological samples like human plasma, achieving high sensitivity and specificity through Multiple Reaction Monitoring (MRM). rjptonline.orgresearchgate.net These advanced methods can achieve chromatographic separation in as little as two minutes. rjptonline.orgresearchgate.net

The following table summarizes representative UPLC conditions used for the analysis of Pomalidomide, a key analogue of this compound. These parameters illustrate the typical setup for analyzing this class of compounds.

| Parameter | UPLC Method 1 | UPLC-MS/MS Method 1 | UPLC-MS/MS Method 2 |

| Instrumentation | Waters Acquity UPLC | UPLC with Tandem Mass Spectrometer | UPLC with Tandem Mass Spectrometer |

| Column | Acquity BEH C18 (50x2.1mm, 1.7µm) ymerdigital.com | Hypersil Gold (50x4.6mm, 5µ) rjptonline.org | Xterra RP18 (50x4.6mm, 5µ) researchgate.net |

| Mobile Phase | A: 0.01M KH₂PO₄ (pH 3.5) B: Acetonitrile (30:70 v/v) ymerdigital.com | A: 5mM Ammonium Formate (pH 2.5) B: Acetone (20:80 v/v) rjptonline.org | A: 0.1% Formic Acid in Water B: Methanol (12:88 v/v) researchgate.net |

| Flow Rate | 0.3 mL/min ymerdigital.com | 0.5 mL/min rjptonline.org | 0.5 mL/min researchgate.net |

| Detection | TUV Detector at 225nm ymerdigital.com | MS/MS (MRM mode) rjptonline.org | MS/MS (MRM mode) researchgate.net |

| Retention Time | 1.682 min ymerdigital.com | ~2.0 min rjptonline.org | ~2.0 min researchgate.net |

| Internal Standard | Not Applicable | Celecoxib rjptonline.org | Fluconazole researchgate.net |

Strategic Applications of 5 Amino 6 Chloroisoindoline 1,3 Dione As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The bifunctional nature of 5-Amino-6-chloroisoindoline-1,3-dione makes it an attractive starting material for the construction of complex organic molecules. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse side chains and functional groups. The chloro atom, while less reactive, can participate in nucleophilic aromatic substitution reactions under specific conditions or be utilized in metal-catalyzed cross-coupling reactions.

The isoindoline-1,3-dione moiety itself can serve as a protected form of a primary amine, which can be liberated under hydrazinolysis conditions. This property is widely exploited in the Gabriel synthesis of primary amines. Furthermore, the aromatic ring of the isoindoline-1,3-dione can be subjected to electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new functional groups.

The synthesis of molecules with potential biological activity is a key application area. For instance, derivatives of isoindoline-1,3-dione have been investigated for a wide range of pharmacological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.com The specific substitution pattern of this compound could be leveraged to create novel analogs of known bioactive compounds, potentially leading to improved efficacy or selectivity. A notable example of a bioactive isoindoline-1,3-dione is pomalidomide, which features an amino group at the 4-position and is used in the treatment of multiple myeloma. mdpi.com

Table 1: Potential Reactions for the Elaboration of this compound

| Reaction Type | Reagent/Catalyst | Potential Product |

| N-Acylation | Acid chloride, Base | N-Acyl-5-amino-6-chloroisoindoline-1,3-dione |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-5-amino-6-chloroisoindoline-1,3-dione |

| Sulfonylation | Sulfonyl chloride, Base | 5-(Sulfonamido)-6-chloroisoindoline-1,3-dione |

| Diazotization | NaNO₂, HCl | 6-Chloro-1,3-dioxoisoindolin-5-yl diazonium chloride |

| Sandmeyer Reaction | CuX (X=Cl, Br, CN) | 5-Halo/Cyano-6-chloroisoindoline-1,3-dione |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 5-Amino-6-arylisoindoline-1,3-dione |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 5,6-Diaminoisoindoline-1,3-dione derivative |

Integration into Combinatorial Chemistry Platforms

Combinatorial chemistry aims to rapidly synthesize large libraries of compounds, which can then be screened for biological activity. The structural features of this compound make it an excellent scaffold for combinatorial library synthesis. The presence of multiple reaction sites allows for the systematic introduction of a wide variety of building blocks, leading to a diverse set of final products.

The amino group can be readily acylated with a library of carboxylic acids, or reductively aminated with a library of aldehydes and ketones. The chloro group, although more challenging to derivatize, could be functionalized using modern cross-coupling methodologies. The imide nitrogen can also be a point of diversification. This multi-directional approach to library synthesis can efficiently generate a large number of unique molecules based on the common this compound core.

DNA-Encoded Library (DEL) technology is a powerful platform for the discovery of small molecule ligands for protein targets. In DEL synthesis, a chemical building block is attached to a unique DNA tag, and subsequent chemical reactions are performed on the building block, with each reaction step being recorded by the ligation of another DNA tag. The resulting library of DNA-encoded small molecules can then be screened against a target protein in a single pot.

This compound is a potentially valuable building block for DEL synthesis. Its amino group provides a convenient handle for attachment to a DNA tag via amide bond formation. Once attached to the DNA, the chloro-substituent and potentially the imide nitrogen could be further functionalized in subsequent reaction cycles. The compatibility of a building block with the aqueous conditions and mild reaction temperatures typically used in DEL synthesis is crucial. While specific examples of the use of this compound in DEL are not prominently documented, the general utility of amino-functionalized building blocks is well-established in this field.

Table 2: Illustrative DNA-Encoded Library Synthesis Scheme using this compound

| Step | Description | Example Reagents |

| 1 | Scaffold Attachment: The amino group of this compound is coupled to a DNA oligonucleotide functionalized with a carboxylic acid. | EDC/NHS or other amide coupling reagents |

| 2 | DNA Tag Ligation: A unique DNA tag (Tag 1) is ligated to the DNA-scaffold conjugate to encode the identity of the scaffold. | DNA ligase |

| 3 | Building Block Addition (Cycle 1): A library of building blocks (e.g., boronic acids) is reacted with the chloro group of the scaffold via a DNA-compatible reaction (e.g., Suzuki coupling). | Various boronic acids, Pd catalyst |

| 4 | DNA Tag Ligation (Cycle 1): A second set of unique DNA tags (Tag 2) is ligated to encode the identity of the building block used in Cycle 1. | DNA ligase |

| 5 | Building Block Addition (Cycle 2): A second library of building blocks could potentially be reacted with another functional handle on the scaffold or the previously introduced building block. | N/A in this example |

| 6 | DNA Tag Ligation (Cycle 2): A third set of unique DNA tags (Tag 3) is ligated to encode the identity of the building block used in Cycle 2. | DNA ligase |

Role in the Development of Advanced Chemical Reagents and Materials

The unique electronic and structural properties of this compound suggest its potential use in the development of advanced chemical reagents and materials. The phthalimide (B116566) moiety is known to be fluorescent, and the introduction of an amino group (an electron-donating group) and a chloro group (an electron-withdrawing group) can modulate its photophysical properties. This could lead to the development of novel fluorescent probes for sensing and imaging applications.

Furthermore, the ability of the amino group to be converted into a diazonium salt opens up possibilities for its use in the synthesis of azo dyes and pigments. The reactivity of the imide ring also allows for the synthesis of N-substituted derivatives with tailored properties for applications in materials science, such as in the development of high-performance polymers or organic electronic materials. The indane-1,3-dione scaffold, a close structural relative, is known to be a versatile building block in materials science. nih.gov

Precursor Chemistry for Diverse Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. This compound can serve as a valuable precursor for the synthesis of a variety of heterocyclic systems. The amino group can be used as a nucleophile in condensation reactions with various electrophiles to construct new rings.

For example, reaction of the amino group with diketones or their equivalents can lead to the formation of fused pyrazine (B50134) or other nitrogen-containing heterocyclic rings. The diazonium salt derived from the amino group can be used in cyclization reactions to form triazine rings. Additionally, the isoindoline-1,3-dione ring itself can be a precursor to other heterocyclic systems through ring-opening and subsequent recyclization reactions. The synthesis of various heterocyclic scaffolds through reactions involving aminouracils, which share some reactive features with this compound, has been reported. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Amino-6-chloroisoindoline-1,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, derivatives of isoindoline-1,3-dione are often prepared by reacting substituted phthalic anhydrides with amines under reflux in aprotic solvents like DMF. Catalysts such as triethylamine may enhance reaction efficiency. Optimal temperatures (e.g., 80–100°C) and reaction times (24–48 hours) are critical to achieving yields >70%. Impurities can arise from incomplete cyclization, necessitating purification via recrystallization (ethanol/water mixtures) or column chromatography .

Q. Which analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR are critical. For example, the aromatic protons in isoindoline-1,3-dione derivatives typically resonate at δ 7.5–8.5 ppm, while the amino group (NH2) appears as a broad singlet near δ 6.0 ppm in DMSO-d6 .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 225.0532 for C8H6ClN2O2) with <2 ppm error .

- Infrared (IR) Spectroscopy : Stretching vibrations for carbonyl groups (C=O) appear at ~1700–1750 cm⁻¹ .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cholinesterase or kinase assays) due to structural similarities to bioactive isoindoline-diones. Use a dose-response format (0.1–100 µM) with positive controls (e.g., donepezil for acetylcholinesterase). Measure IC50 values using spectrophotometric or fluorometric methods. Ensure replicates (n=3) and statistical validation (p<0.05) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators if aerosolization occurs .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent oxidation. Avoid contact with strong acids/bases to minimize hazardous decomposition .

Advanced Research Questions

Q. How can low yields during synthesis be systematically addressed?

- Methodological Answer :

- Parameter Screening : Optimize solvent polarity (e.g., switch from THF to DMF), temperature (test 60°C vs. 100°C), and catalyst loading (e.g., 5–20 mol% triethylamine).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted intermediates) and adjust stoichiometry or reaction time .

- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours) and improves yield by 10–15% compared to conventional heating .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

- Methodological Answer :

- Orthogonal Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC). For crystallographic discrepancies (e.g., bond length variations >0.05 Å), refine the model using SHELXL with high-resolution data (R-factor <5%) .

- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility that may explain crystallographic static vs. solution-state dynamic structures .

Q. What strategies improve the selectivity of this compound in kinase inhibition assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents at the 5-amino or 6-chloro positions. For example, replacing chlorine with electron-withdrawing groups (e.g., nitro) may enhance binding to ATP pockets.

- Computational Docking : Use AutoDock Vina to predict binding poses against kinase targets (e.g., PDB ID 1ATP). Prioritize derivatives with ΔG < -8 kcal/mol .

Q. How can stability issues (e.g., decomposition under ambient light) be mitigated during long-term studies?

- Methodological Answer :

- Photostability Testing : Expose samples to UV light (300–400 nm) and monitor degradation via HPLC. Use light-protective containers (e.g., amber glass) and antioxidants (0.1% BHT) .

- Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (>150°C). Store samples at -20°C if thermal instability is observed .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model reaction pathways (e.g., SNAr at the 6-chloro position). Calculate activation energies (ΔG‡) to predict kinetic feasibility .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) to assess nucleophilic attack rates on the carbonyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.